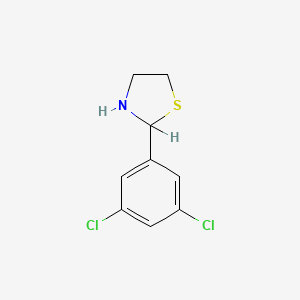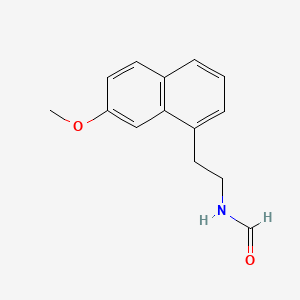
2-chloro-N,2-diphenylacetamide
描述
2-chloro-N,2-diphenylacetamide is an organic compound with the molecular formula C14H12ClNO It is characterized by the presence of a chloro group attached to an acetamide moiety, which is further substituted with two phenyl groups
作用机制
Target of Action
The primary target of 2-chloro-N,2-diphenylacetamide is the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are responsible for pain and inflammation .
Mode of Action
This compound interacts with its targets, the COX-1 and COX-2 enzymes, by docking onto these enzymes . This interaction results in the inhibition of prostaglandin synthesis, thereby reducing pain and inflammation .
Biochemical Pathways
The action of this compound affects the prostaglandin synthesis pathway. By inhibiting the COX-1 and COX-2 enzymes, the compound reduces the production of prostaglandins . The downstream effects include a decrease in pain and inflammation, as prostaglandins are majorly responsible for these physiological responses .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in the synthesis of prostaglandins due to the inhibition of COX-1 and COX-2 enzymes . This leads to a decrease in pain and inflammation .
生化分析
Biochemical Properties
2-Chloro-N,2-diphenylacetamide plays a significant role in biochemical reactions, particularly in its interaction with enzymes such as cyclooxygenase (COX) enzymes. Studies have shown that derivatives of this compound can dock on COX-1 and COX-2 enzymes, influencing the synthesis of prostaglandins, which are involved in pain and inflammation responses . The compound’s interaction with these enzymes suggests its potential as an analgesic agent.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with COX enzymes can lead to changes in the production of prostaglandins, thereby affecting inflammatory responses and pain perception . Additionally, the compound’s impact on gene expression and cellular metabolism highlights its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly COX enzymes. By docking onto the active sites of COX-1 and COX-2, the compound inhibits the enzymes’ activity, leading to a reduction in prostaglandin synthesis . This inhibition is crucial for its analgesic and anti-inflammatory effects. Furthermore, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its efficacy in inhibiting COX enzymes over extended periods . Long-term studies have also indicated that the compound can sustain its analgesic and anti-inflammatory effects without significant degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX enzymes, providing analgesic and anti-inflammatory benefits . At higher doses, potential toxic or adverse effects may be observed, including gastrointestinal disturbances and renal toxicity. These findings underscore the importance of determining optimal dosage levels for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites may further interact with COX enzymes, contributing to the compound’s overall pharmacological effects. Additionally, the compound’s influence on metabolic flux and metabolite levels highlights its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is efficiently transported across cell membranes, allowing it to reach its target sites, such as COX enzymes . Its distribution within tissues is influenced by factors such as lipid solubility and binding affinity to plasma proteins, which affect its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with COX enzymes and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific cellular compartments, enhancing its efficacy in modulating biochemical pathways and cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
2-chloro-N,2-diphenylacetamide can be synthesized through several methods. One common approach involves the reaction of 2-chloroacetyl chloride with diphenylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity .
化学反应分析
Types of Reactions
2-chloro-N,2-diphenylacetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
科学研究应用
2-chloro-N,2-diphenylacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential analgesic and anti-inflammatory properties.
Materials Science: The compound is used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biological Research: It is used in docking studies to understand its interaction with various biological targets, aiding in the design of new therapeutic agents.
相似化合物的比较
2-chloro-N,2-diphenylacetamide can be compared with other similar compounds such as:
2-chloro-N-phenylacetamide: This compound has a similar structure but with only one phenyl group. It exhibits different reactivity and biological activity.
N,N-diphenylacetamide: Lacks the chloro group, leading to different chemical properties and applications.
2-chloro-N,N-diphenylacetamide derivatives: Various derivatives with different substituents on the phenyl rings can exhibit diverse biological activities and chemical reactivities.
属性
IUPAC Name |
2-chloro-N,2-diphenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c15-13(11-7-3-1-4-8-11)14(17)16-12-9-5-2-6-10-12/h1-10,13H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMADJSSGSBCKGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393877 | |
| Record name | 2-chloro-N,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5110-77-0 | |
| Record name | 2-chloro-N,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



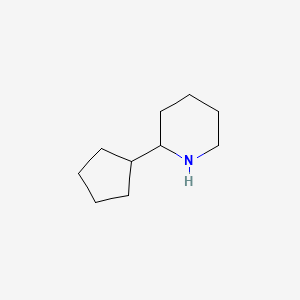
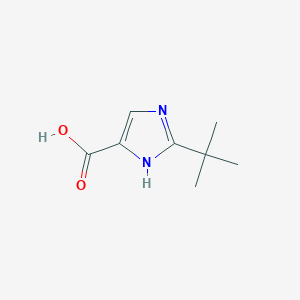
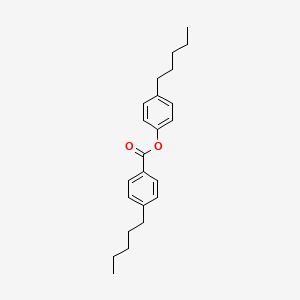
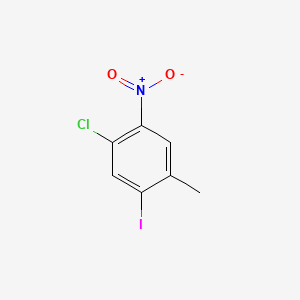
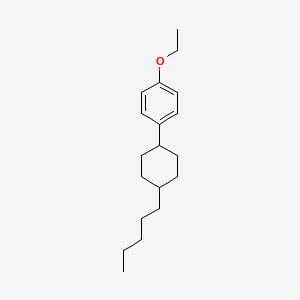
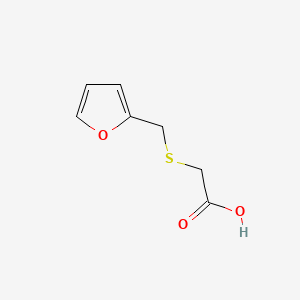
![2-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1352133.png)
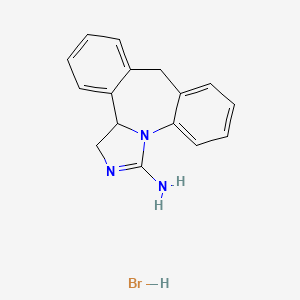
![3-[(2-Ethoxyphenoxy)methyl]piperidine](/img/structure/B1352136.png)

